molecular formula C10H8N2O3 B1380425 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1545047-94-6

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1380425
CAS No.: 1545047-94-6
M. Wt: 204.18 g/mol
InChI Key: KZULTKFSEHKIDZ-UHFFFAOYSA-N
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Description

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a carboxylic acid group at position 4, an oxo group at position 1, and an amino group at position 7. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical research.

Properties

IUPAC Name

7-amino-1-oxo-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULTKFSEHKIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

  • Reactants: Ammonia (25% aqueous solution), 2-halobenzoic acid (e.g., 2-iodobenzoic acid), aldehyde (e.g., paraformaldehyde or aliphatic aldehydes), and isocyanide (e.g., benzyl isocyanide).
  • Conditions: The mixture is stirred in 2,2,2-trifluoroethanol at 60 °C for 12 hours.
  • Outcome: Formation of Ugi adduct (intermediate) in moderate to good yields (~58% isolated yield reported).

Copper-Catalyzed Domino Reaction

  • Reactants: Ugi adduct, β-keto ester (e.g., ethyl acetoacetate), copper catalyst (CuI preferred), and base (cesium carbonate).
  • Conditions: Reaction in dioxane solvent at 80 °C for 12 hours.
  • Mechanism: Copper(I)-catalyzed Ullmann-type C–C coupling followed by intramolecular condensation forms the isoquinolone-4-carboxylic acid scaffold.
  • Yield: Optimized conditions yield up to 82% isolated product.

Optimization and Reaction Conditions Analysis

Entry β-Keto Ester Equiv. Catalyst Base Solvent Temp (°C) Yield (%)
1 1.5 CuSO4 Cs2CO3 Dioxane 80 32
2 1.5 CuCl2 Cs2CO3 Dioxane 80 40
3 1.5 CuBr Cs2CO3 Dioxane 80 72
4 1.5 CuI Cs2CO3 Dioxane 80 82
5 1.5 CuI None Dioxane 80 Not detected
6 1.5 CuI K2CO3 Dioxane 80 53
7 2.0 CuI Cs2CO3 Dioxane 80 81
8 1.5 CuI Cs2CO3 MeCN 80 42
9 1.5 CuI Cs2CO3 Toluene 80 60
10 1.5 CuI Cs2CO3 DMF 80 75
11* 1.5 CuI Cs2CO3 Dioxane Room Temp Trace
12 1.5 CuI Cs2CO3 Dioxane 120 84
13** 1.5 CuI Cs2CO3 Dioxane 100 32

*Reaction time extended to 18 h at room temperature.

**Microwave irradiation for 1 h.

  • Best conditions: CuI (10 mol %), Cs2CO3 (2 equiv), dioxane, 80 °C, 12 h, β-keto ester 1.5 equiv.

Reaction Scope and Substrate Diversity

  • Paraformaldehyde and various aliphatic aldehydes (methyl, isopropyl, n-propyl, cyclopentyl, phenylethyl) were successfully employed.
  • The reaction tolerates diverse substituents on the aldehyde component, producing a series of isoquinolone-4-carboxylic acids in moderate to good yields.
  • This method allows for combinatorial synthesis, facilitating access to a broad range of structurally diverse isoquinolone derivatives.

Proposed Mechanistic Pathways

Two possible pathways for the copper-catalyzed cascade reaction:

  • Pathway A: Ullmann-type ortho-C–C coupling forms an intermediate, followed by intramolecular condensation and nucleophilic substitution leading to the isoquinolone-4-carboxylic acid.
  • Pathway B: The intermediate undergoes dehydration to yield the final product.

The copper(I) catalyst is essential for the C–C coupling step, and the base facilitates the cyclization and annulation processes.

Gram-Scale Synthesis Example

  • A gram-scale synthesis was demonstrated using 2-iodobenzoic acid, ammonia, cyclopentanecarbaldehyde, and benzyl isocyanide.
  • The Ugi reaction was conducted in trifluoroethanol at 60 °C overnight.
  • The crude Ugi adduct was then subjected to copper-catalyzed domino reaction with ethyl acetoacetate and Cs2CO3 in dioxane at 80 °C for 12 h.
  • The product was obtained in high purity and yield, confirming the scalability and practicality of the method.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose Outcome
Ugi-4CR Ammonia (25%), 2-halobenzoic acid, aldehyde, isocyanide in TFE, 60 °C, 12 h Formation of Ugi adduct intermediate Moderate to good yield (~58%)
Copper-catalyzed domino Ugi adduct, ethyl acetoacetate, CuI (10 mol%), Cs2CO3 (2 equiv), dioxane, 80 °C, 12 h Intramolecular C–C coupling and annulation Isoquinolone-4-carboxylic acid, up to 82% yield

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Common Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Starting from substituted benzaldehydes.
  • Condensation : Formation of the compound through controlled conditions.

The compound can undergo various reactions such as oxidation and reduction, which are essential for creating derivatives with specific functionalities. For instance:

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideCarboxylic acids, ketones
ReductionSodium borohydride, lithium aluminum hydrideAlcohols

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapy.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cells in vitro. The mechanism involved the compound's interaction with cellular targets leading to apoptosis in tumor cells.

Pharmaceutical Applications

Drug Development Intermediate

The compound is being investigated as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for potential use in treating various diseases, including cancer and infections.

Application AreaPotential Uses
Cancer TreatmentInhibitors of topoisomerase I
Antimicrobial AgentsBroad-spectrum antibacterial properties

Industrial Applications

Dyes and Pigments Production

In industry, this compound is utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several isoquinoline and quinoline derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid with Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Properties Bioactivity Insights Source
This compound C₁₀H₈N₂O₃ 204.17 1-oxo, 4-COOH, 7-NH₂ Higher solubility (predicted) due to NH₂ group Potential H-bond donor for targeting Synthetic
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 2-oxo, 4-COOH Log S = -3.3 (moderate solubility) CYP inhibition, P-gp substrate Synthetic
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 1-oxo, 4-COOH Likely lower solubility vs. amino derivative Natural product (raspberry) Natural
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate C₁₁H₉NO₃ 203.19 1-oxo, 4-COOCH₃ Increased lipophilicity Prodrug potential Natural
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid C₁₅H₁₀N₂O₃ 266.25 1-oxo, 4-COOH, 2-pyridyl Steric and electronic modulation Altered CYP/P-gp interactions Synthetic

Key Structural and Functional Differences

Position of Oxo Group: The target compound’s 1-oxo group distinguishes it from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, altering electronic distribution and hydrogen-bonding capacity .

Natural vs. Synthetic Origin: While 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and its methyl ester are found in raspberries, the amino-substituted derivative is synthetic, suggesting divergent applications in natural product chemistry vs. drug design .

Biological Activity :

  • The pyridyl-substituted analog () may exhibit distinct pharmacokinetics due to steric effects, whereas the methyl ester () could serve as a prodrug with improved membrane permeability .

Research Findings and Implications

  • Solubility and Bioavailability: The amino group in the target compound likely increases solubility compared to non-amino analogs (e.g., Log S of -3.3 for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) , though experimental validation is needed.
  • Enzyme Interactions: Analogous compounds show CYP inhibition and P-gp substrate activity , suggesting the amino derivative may modulate these properties, impacting drug metabolism and efflux.
  • Synthetic Accessibility: Procedures for acyl chloride-mediated synthesis () could be adapted for preparing the target compound, with protective group strategies for the amino moiety .

Biological Activity

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS Number: 1545047-94-6) is a heterocyclic compound belonging to the isoquinoline family. Its unique structure features an amino group, a keto group, and a carboxylic acid group, which contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its potential applications in medicinal chemistry.

The compound can be synthesized through various organic reactions, including cyclization of substituted benzaldehydes. The synthesis typically involves multi-step processes that may include condensation, amination, and other modifications to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in cell proliferation, making it a candidate for anticancer therapy. The compound exhibits potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has demonstrated moderate antibacterial activity against various strains, indicating its potential use in treating bacterial infections .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. In vitro studies using the MCF-7 breast cancer cell line showed significant cytotoxic effects. The compound was tested using the MTT assay, revealing strong anticancer activity compared to standard chemotherapeutic agents like Doxorubicin (Dox) .

Study 1: Anticancer Efficacy on MCF-7 Cells

In a controlled experiment, various derivatives of 7-Amino-1-oxo-1,2-dihydroisoquinoline were synthesized and tested for their anticancer effects on MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than Dox, suggesting enhanced efficacy against breast cancer cells .

CompoundIC50 (µM)Comparison with Dox
7b15 ± 3Lower
8a10 ± 2Lower
Dox20 ± 5Reference

Study 2: Antimicrobial Activity Assessment

The antimicrobial activity was evaluated using the minimum inhibitory concentration (MIC) assay against several bacterial strains. The findings suggested that while the compound showed some level of inhibition, further structural modifications could enhance its potency .

Comparative Analysis with Related Compounds

When compared to similar compounds such as 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid and 6,7-Dimethoxy derivatives, the presence of the amino group in this compound significantly enhances its reactivity and potential biological applications.

Compound NameStructure FeaturesBiological Activity
7-Amino...Amino group presentAnticancer, Antimicrobial
1-Oxo...No amino groupLimited activity
6,7-Dimethoxy...Methoxy groups presentVariable activity

Q & A

Q. What are the optimal synthetic routes for 7-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction yields be improved?

The synthesis of this compound often involves multi-step reactions, such as cyclization and functional group modifications. For example, analogous isoquinoline derivatives have been synthesized via Castagnoli-Cushman reactions, where imines react with anhydrides under controlled conditions to form tetrahydroisoquinoline scaffolds . Key factors affecting yield include:

  • Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions.
  • Catalyst selection : Using Lewis acids like ZnCl₂ to enhance cyclization efficiency.
  • Purification methods : Chromatography or recrystallization to isolate pure products (e.g., melting points 102–105°C for related compounds) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Peaks corresponding to the aromatic protons (δ 7.2–8.7 ppm) and carbonyl groups (δ 165–175 ppm) are critical for structural validation. For example, the carboxylic acid proton may appear as a broad singlet near δ 12–13 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns. A related quinoline derivative showed an [M+H]⁺ peak at m/z 525.2147, matching its theoretical mass .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they influence experimental design?

Limited solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays. Pre-saturation studies are recommended to avoid precipitation during kinetic or inhibition experiments.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, ICReDD’s reaction path search methods optimize experimental conditions by predicting energy barriers and intermediate stability . Molecular docking studies may further predict binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses.

Q. What mechanistic insights explain contradictions in catalytic efficiency across different reaction conditions?

Divergent catalytic outcomes may arise from:

  • Steric hindrance : Bulky substituents on the isoquinoline ring limiting substrate access.
  • Solvent effects : Polar aprotic solvents stabilizing charged intermediates vs. non-polar solvents favoring cyclization .
  • pH dependency : Protonation states of the amino and carboxylic acid groups altering reactivity (e.g., pKa ~4–5 for carboxylic acids) .

Q. How can diastereoselectivity be controlled during the synthesis of derivatives?

Diastereoselectivity in isoquinoline derivatives is influenced by:

  • Chiral catalysts : Using enantiopure ligands to induce asymmetric induction.
  • Temperature gradients : Lower temperatures favoring kinetic control over thermodynamic products.
  • Substrate pre-organization : Pre-forming hydrogen bonds between reactants to align stereochemical outcomes .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro studies?

  • Accelerated degradation studies : Exposing the compound to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C for 24–72 hours.
  • Analytical monitoring : HPLC or LC-MS tracking decomposition products (e.g., lactam ring opening or decarboxylation) .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to research questions involving this compound?

  • Feasibility : Prioritize synthetic routes with commercially available precursors.
  • Novelty : Explore understudied biological targets (e.g., bacterial topoisomerases) .
  • Relevance : Align with global health priorities, such as antimicrobial resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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